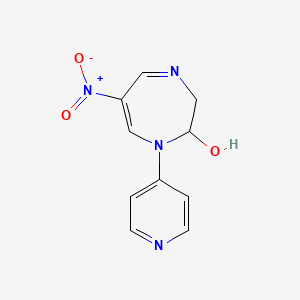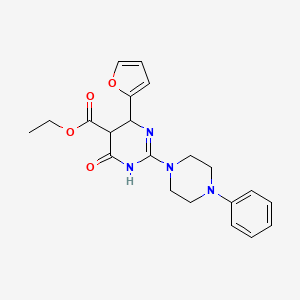
6-nitro-1-(4-pyridinyl)-2,3-dihydro-1H-1,4-diazepin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-nitro-1-(4-pyridinyl)-2,3-dihydro-1H-1,4-diazepin-2-ol derivatives involves nitrating 2,3-dihydro-1H-1,4-diazepinium salts at the 6-position, which can then be reduced to 6-aminodihydrodiazepines (Gorringe, Lloyd, & Marshall, 1970). Additionally, N,N'-Dibenzyl-6-hydroxymethyl-6-nitroperhydro-1,4-diazepine has been converted into a nitronate via a retro-Henry reaction, followed by either Michael reaction with acrylic derivatives or Mannich reaction with different amines, leading to the synthesis of 6-substituted 6-nitroperhydro-1,4-diazepines (Martinelli, Gugliotta, & Tei, 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one, has been solved, revealing a nonplanar molecule due to the presence of a seven-membered diazepin-2-one moiety, which introduces a certain degree of torsion in the adjacent pyridine ring (Alonso et al., 2020).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including condensation with aromatic aldehydes to form stable anils and conversion into diazonium salts, which can be used for further chemical modifications (Gorringe, Lloyd, & Marshall, 1970).
Physical Properties Analysis
The crystal structure of related compounds, such as 1,9-dimethyl-4,5-dihydro-6H-pyrido[3’,2’:4,5]thieno[2,3-f]pyrrolo[l,2-a][1,4]diazepin-6-one, has been determined, revealing details about the conformation and packing in the solid state, which can provide insights into the physical properties of 6-nitro-1-(4-pyridinyl)-2,3-dihydro-1H-1,4-diazepin-2-ol (Pesyan, 2010).
Aplicaciones Científicas De Investigación
Catalytic Activity and Ligand Behavior
Nickel(II) complexes of sterically modified linear N4 ligands, including those structurally related to the diazepin-2-ol compounds, have been shown to catalyze the oxidation of cyclohexane with notable alcohol selectivity. These complexes demonstrate how modifications in the pyridyl and diazepane rings can influence catalytic efficiency and selectivity, underlining the importance of ligand design in transition metal catalysis (Sankaralingam, Vadivelu, & Palaniandavar, 2017).
Synthetic Utility
Compounds in the diazepin-2-ol family serve as key intermediates in organic synthesis. For instance, diazepines can be synthesized from nitropyridine derivatives and tributylphosphine under mild conditions, showcasing their utility in ring expansion reactions and the synthesis of complex heterocyclic structures (Ulfa, Okamoto, & Satake, 2014).
Biological Investigations
While excluding drug use, dosage, and side effects as per the requirements, it is worth mentioning that structurally related compounds have been investigated for their biological activities. For example, derivatives of the diazepinone ring system have been explored for their inhibitory activity against secretory phospholipase A2, demonstrating anti-inflammatory potential (Thimmegowda et al., 2007).
Propiedades
IUPAC Name |
6-nitro-1-pyridin-4-yl-2,3-dihydro-1,4-diazepin-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-10-6-12-5-9(14(16)17)7-13(10)8-1-3-11-4-2-8/h1-5,7,10,15H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROZOAUDWYAQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C=C(C=N1)[N+](=O)[O-])C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1-(4-pyridinyl)-2,3-dihydro-1H-1,4-diazepin-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-amino-2-oxoethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5571297.png)

![(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)
![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)

![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)

![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5571348.png)
![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)


![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)

![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)